N-(3-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide
Overview
Description
N-(3-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C22H15Cl2N3O2 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal structures of similar acetamides have been studied to understand their intermolecular interactions and potential applications in materials science. For example, compounds like 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide have been linked into complex sheets built solely from hydrogen bonds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Some derivatives of similar acetamides have been synthesized and evaluated for antibacterial activity against gram-positive and gram-negative bacteria, showing moderate to good activity. These studies also included quantitative structure-activity relationship (QSAR) studies to understand the impact of structural and physicochemical parameters (Desai, Shah, Bhavsar, & Saxena, 2008).
The structures of other N-arylacetamides have been examined, revealing various intermolecular interactions and suggesting their potential for creating 3D arrays in crystal engineering (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Some benzothiazolinone acetamide analogs have been synthesized and investigated for their photovoltaic efficiency, light harvesting efficiency, and non-linear optical (NLO) activity, demonstrating their potential in solar cell applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Nonlinear optical properties of similar acetamide structures have been determined, confirming these crystals as good candidates for photonic devices like optical switches, modulators, and in optical energy applications (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).
Novel derivatives of similar acetamides have been synthesized and identified, with applications in medicinal chemistry and drug development (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-15-10-8-14(9-11-15)21-18-6-1-2-7-19(18)22(29)27(26-21)13-20(28)25-17-5-3-4-16(24)12-17/h1-12H,13H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIOGZHCMSESG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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